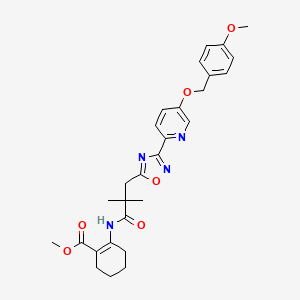
4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde
Overview
Description
“4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde” is a chemical compound with the empirical formula C14H11ClO2 . It has a molecular weight of 246.69 . This compound is used in research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported using the Williamson etherification method . This method involves the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-phenylazo phenols . The yield of the reaction was reported to be 89.2% .Molecular Structure Analysis
The molecular structure of “4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde” has been investigated using various techniques such as nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .Chemical Reactions Analysis
The oxidation of similar compounds like 4-chlorobenzyl alcohol to 4-chlorobenzoic acid has been reported . The reaction proceeds through an aldehyde which is subsequently oxidized to acid .Scientific Research Applications
Liquid Crystalline Properties
The compound has been synthesized using the Williamson method and found to exhibit liquid crystalline properties . The structure and thermal behavior of the compound were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy . The liquid crystalline properties were exhibited in specific temperature ranges and the thermophysical parameters were determined .
Thermal Analysis
The compound’s thermal behavior has been studied extensively. The thermophysical processes were monitored by heating–cooling cycles, but the formation of liquid crystal phases were exhibited only for small values of the cooling rates . For the first heating–cooling cycle, the melting and the solidification processes, thus the characteristic temperatures, are shifted to higher values when compared to the following cycles .
Structural Characterization
The structure of the compound has been characterized using nuclear magnetic resonance and X-ray diffraction . These techniques provide detailed information about the molecular structure and arrangement of the compound, which is crucial for understanding its properties and potential applications.
Use as Stationary Phase in Gas Chromatography
The compound has been used as a stationary phase in gas chromatography . Specifically, the separation of m-, p-, o- xylenes and m-, p- ethyltoluenes was studied on a packed column with 2.5% of the compound on Chromosorb W HP 100–120 mesh . The best separation was achieved at about 90°C .
Synthesis of Derivatives
The compound can be used as a precursor for the synthesis of other compounds. For example, it has been used in the synthesis of 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene and 4-[(4-chlorobenzyl)oxy]-4′-cyanoazobenzene . These derivatives may have their own unique properties and applications.
Mesomorphic Behaviour Study
The study of the mesomorphic behaviour of the compound is another application . Mesomorphic substances are those that exhibit a state of matter intermediate between liquid and solid (i.e., they have properties of both liquids and solids). Understanding the mesomorphic behaviour of the compound can provide insights into its potential uses in various fields, such as materials science and nanotechnology.
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNYXIOWVNCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237938 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde | |
CAS RN |
918524-00-2 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)






![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)